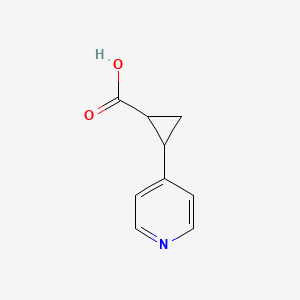

2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid

Descripción general

Descripción

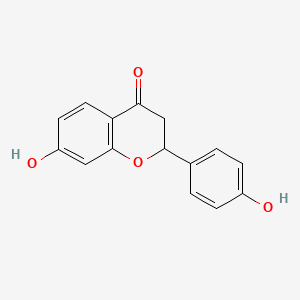

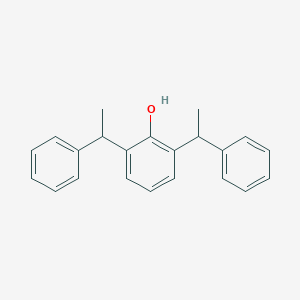

2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a pyridine ring via a carboxylic acid functional group. This structure is of interest due to the cyclopropane's reactivity and the pyridine's potential for further functionalization, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. One approach involves the asymmetric cyclopropanation of olefins using a chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine catalyst, which can yield trans- and cis-2-phenylcyclopropane-1-carboxylates with high enantioselectivity . Another method for synthesizing highly substituted pyridin-2(1H)-ones, which are structurally related to the target compound, employs the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes . Additionally, the synthesis of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives and related fused ring compounds has been reported, indicating the versatility of cyclopropane carboxylic acids as precursors in organic synthesis .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can significantly influence their biological activity. For instance, the orientation of substituents on the cyclopropane ring and the relative configuration of the carboxyl group can affect the compound's interaction with biological targets, as seen in the study of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid derivatives, which exhibit topoisomerase II inhibitory activity . The crystal structure of related compounds, such as 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid, also reveals the importance of hydrogen bonding and molecular orientation in the solid state .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions due to the strained nature of the cyclopropane ring. Ring-opening reactions are common, as demonstrated by the synthesis of halogenated pyridin-2(1H)-ones from 1-carbamoyl-]-[3-(dimethylamino)propenoyl]cyclopropanes . The reactivity of cyclopropane rings can also be harnessed in cyclopropanation reactions, such as the rhodium-catalyzed cyclopropanation using ene-yne-imino ether compounds to generate (2-pyrrolyl)cyclopropanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For example, the presence of a pyridine ring can enhance the compound's solubility in organic solvents and may facilitate interactions with metal catalysts in reactions like Suzuki cross-coupling . The introduction of functional groups such as fluorine can also affect the compound's reactivity and physical properties, as seen in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide .

Aplicaciones Científicas De Investigación

Summary of the Application

“2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid” has been used in the synthesis of biaryl derivatives of cycloalkyl diacetamide bearing chalcone moiety as type II c-MET kinase inhibitors . It has also been used in the synthesis of 2-substituted aniline pyrimidine derivatives as potent dual inhibitors of Mer and c-Met kinases .

Methods of Application or Experimental Procedures

The compounds were synthesized and their inhibitory effects on MET kinase activity were evaluated . The compounds were also subjected to molecular docking studies to assess their bonding interactions in the ligand-MET enzyme complex .

Results or Outcomes

Compounds 14q and 14k, which were synthesized using “2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid”, demonstrated favorable inhibition of MET kinase activity, with IC50 values of 24 nM and 45 nM, respectively . Compound 18c, a 2-substituted aniline pyrimidine derivative, demonstrated robust inhibitory activity against Mer and c-Met kinases, with IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively .

2. Application in Prolyl-4-Hydroxylase Inhibition

Summary of the Application

“2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid” has been used in the synthesis of compounds for the inhibition of prolyl-4-hydroxylase .

Methods of Application or Experimental Procedures

The inhibitory activity of the synthesized compounds was evaluated by determining the hydroxyproline content in HSC-T6 cells .

Results or Outcomes

The results of this study are not explicitly mentioned in the source .

3. Application in Magnetic Catalyst Synthesis

Summary of the Application

“2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid” has been used in the synthesis of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles. These nanoparticles serve as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions .

Methods of Application or Experimental Procedures

The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of pyrano[3,2-b]pyranone derivatives from three-component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .

Results or Outcomes

The results of this study are not explicitly mentioned in the source .

4. Application in Proline Biosynthesis

Summary of the Application

“2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid” has been used in the study of the proline biosynthetic enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1), which is one of the most consistently upregulated enzymes across multiple cancer types and central to the metabolic rewiring of cancer cells .

Methods of Application or Experimental Procedures

The study involved a fragment-based, structure-first approach to the discovery of PYCR1 inhibitors .

Results or Outcomes

The results of this study are not explicitly mentioned in the source .

5. Application in the Synthesis of Organic-Inorganic Hybrid Heterogeneous Catalyst

Summary of the Application

“2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid” has been used in the synthesis of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles. These nanoparticles serve as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions .

Methods of Application or Experimental Procedures

The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of pyrano[3,2-b]pyranone derivatives from three-component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .

Results or Outcomes

The results of this study are not explicitly mentioned in the source .

6. Application in the Study of Proline Biosynthesis

Summary of the Application

“2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid” has been used in the study of the proline biosynthetic enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1), which is one of the most consistently upregulated enzymes across multiple cancer types and central to the metabolic rewiring of cancer cells .

Methods of Application or Experimental Procedures

The study involved a fragment-based, structure-first approach to the discovery of PYCR1 inhibitors .

Results or Outcomes

The results of this study are not explicitly mentioned in the source .

Propiedades

IUPAC Name |

2-pyridin-4-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOFMIZNXREQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301265650 | |

| Record name | 2-(4-Pyridinyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid | |

CAS RN |

484654-49-1 | |

| Record name | 2-(4-Pyridinyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484654-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Pyridinyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

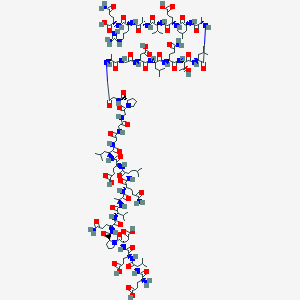

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

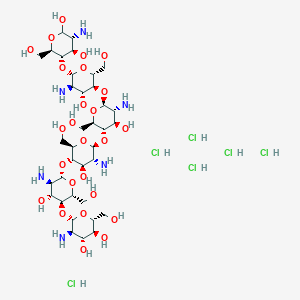

![butyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B3028945.png)

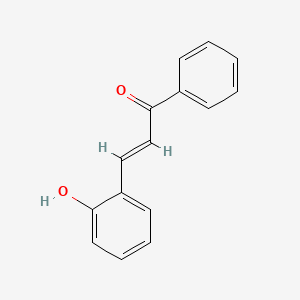

![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)bis[(1R)-1-phenylethyl]amine, dichloromethane adduct](/img/structure/B3028954.png)